Agatharesinol acetonide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Agatharesinol acetonide is a natural lignan compound found in the heartwood of Sequoia sempervirens. It exhibits significant biological activities, including anticancer properties, particularly against non-small-cell lung cancer cell lines . This compound is a derivative of agatharesinol, which is known for its various pharmacological effects.

準備方法

Synthetic Routes and Reaction Conditions: Agatharesinol acetonide can be synthesized through the acetonide protection of agatharesinol. The process involves the reaction of agatharesinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetonide derivative. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves the extraction of agatharesinol from the heartwood of Sequoia sempervirens, followed by its chemical modification to form the acetonide derivative. The extraction process includes solvent extraction and purification steps to isolate agatharesinol, which is then subjected to the acetonide formation reaction.

化学反応の分析

Hydrolysis of the Acetonide Group

The acetonide group (2,2-dimethyl-1,3-dioxolane) serves as a protective moiety for vicinal diols. Its hydrolysis regenerates the parent diol (agatharesinol) under acidic or enzymatic conditions:

Mechanistic Insight :

Protonation of the acetonide oxygen initiates ring opening, forming a carbocation intermediate stabilized by adjacent oxygen lone pairs. Nucleophilic attack by water yields the diol3.

Oxidation Reactions

The phenolic hydroxyl groups and olefinic bonds in agatharesinol acetonide are susceptible to oxidation:

Note : Oxidation of the acetonide itself is unreported, as the dioxolane ring is stable under typical oxidative conditions .

Substitution Reactions

The phenolic -OH groups undergo electrophilic substitution:

Example :

Methylation of this compound yields dimethylthis compound, which can be pyrolyzed to form hinokiresinol derivatives .

Reduction of the Olefin

Hydrogenation of the conjugated double bond:

| Catalyst | Conditions | Products | Stereochemical Outcome |

|---|---|---|---|

| H<sub>2</sub>, Pd/C | Ethanol, room temperature | Dihydrothis compound | Syn addition of hydrogen; cis-configuration predominates . |

Application : Saturability studies to modulate bioactivity (e.g., antioxidant capacity) .

Cyclization and Rearrangement

Under thermal or acidic conditions, this compound undergoes cyclization:

Synthetic Utility

This compound serves as a precursor in norlignan synthesis:

科学的研究の応用

Agatharesinol acetonide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study lignan biosynthesis and chemical transformations.

Biology: Its anticancer properties make it a subject of interest in cancer research, particularly for its effects on non-small-cell lung cancer cell lines.

Medicine: Potential therapeutic applications due to its anticancer and antioxidant properties.

Industry: Used in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds

作用機序

The mechanism of action of agatharesinol acetonide involves its interaction with cellular targets to induce apoptosis in cancer cells. It is believed to interfere with the cell cycle and promote cell death through the activation of caspases and other apoptotic pathways . The compound also exhibits antioxidant properties, which contribute to its overall biological activity .

類似化合物との比較

Agatharesinol acetonide is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Agatharesinol: The parent compound, which also exhibits anticancer properties.

Sequirin C: Another lignan with comparable anticancer activity.

Sequosempervirin B and D: Lignans with similar structures but different biological activities.

These compounds share structural similarities but differ in their specific biological effects and applications, highlighting the unique properties of this compound .

生物活性

Agatharesinol acetonide, a synthetic derivative of the naturally occurring norlignan Agatharesinol, has garnered attention for its diverse biological activities. This compound, characterized by a unique 9,9'-diarylbutane skeleton, is primarily studied for its potential therapeutic effects, particularly in cancer treatment and antioxidant activity.

Chemical Structure and Synthesis

This compound consists of a 2,2-dimethyl-1,3-dioxolane ring linked to a diarylbutane framework. It exists as two diastereomers: cis- and trans-isomers, which differ in the stereochemistry of their substituents. The synthesis of this compound involves several steps that allow it to serve as a precursor for other biologically active norlignans such as Sesquirin-A and Hinokiresinol .

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Notably, it exhibits strong activity against the A549 cell line (non-small-cell lung cancer) with an IC50 value of 27.1 μM , which is comparatively lower than that of Taxol (33.72 μM) and similar to Cisplatin (2.0 μM) in terms of efficacy .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| A549 (Lung Cancer) | 27.1 | Lower than Taxol (33.72) |

| Other Cell Lines | Varies | Comparable to Cisplatin |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It demonstrates significant radical scavenging activity with IC50 values ranging from 7.76 to 17.07 μM , outperforming L-ascorbic acid (IC50 = 27.59 μM) in some tests . The compound's ability to inhibit superoxide anion radicals also indicates its potential as a therapeutic agent in oxidative stress-related conditions.

| Assay Type | IC50 Values (μM) |

|---|---|

| DPPH Radical Scavenging | 7.76 - 17.07 |

| Superoxide Anion | 40.5 |

| L-ascorbic Acid | 27.59 |

Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes involved in disease processes. For instance, it exhibits inhibitory effects on β-hexosaminidase release with IC50 values ranging from 18.08 μM to 52.67 μM , indicating its potential role in managing allergic responses . Furthermore, its effect on platelet aggregation was noted, with complete inhibition observed at concentrations as low as 6 × 10⁻⁴ M when induced by thrombin .

Case Studies and Research Findings

Research has highlighted the therapeutic potential of this compound through various case studies:

- In Vitro Studies : A study conducted on the A549 cell line demonstrated that this compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation via specific signaling pathways.

- Comparative Studies : In comparative studies against other known anticancer agents, this compound showed a favorable profile with lower toxicity levels while maintaining efficacy.

- Mechanistic Insights : Mechanistic studies have suggested that the compound may exert its effects through modulation of oxidative stress pathways and inhibition of key enzymes involved in tumor growth.

特性

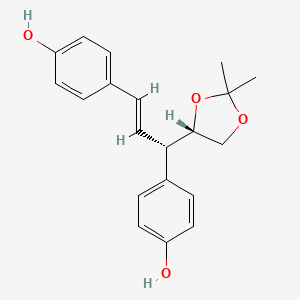

IUPAC Name |

4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCNVJVRJKHEP-ORFBMEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。